3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride
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Overview
Description
3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride is a heterocyclic compound that features both azetidine and oxazolidinone rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride typically involves the formation of the azetidine ring followed by the construction of the oxazolidinone ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Uniqueness
3-(Azetidin-3-yl)-5-methyloxazolidin-2-one hydrochloride is unique due to its combined azetidine and oxazolidinone rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C7H13ClN2O2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-4-9(7(10)11-5)6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
NBIGVENQCRTESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C2CNC2.Cl |
Origin of Product |
United States |
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